molecular formula C20H22N2O3 B3018537 N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide CAS No. 1235383-87-5

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide

Cat. No.: B3018537
CAS No.: 1235383-87-5
M. Wt: 338.407
InChI Key: WWTZDQSRXGIBCI-UHFFFAOYSA-N
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Description

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Inhibition of Photosynthetic Electron Transport

  • Imramovský et al. (2011) described a series of compounds, including N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide, which were evaluated for their biological activity against mycobacterial, bacterial, and fungal strains. These compounds also demonstrated the ability to inhibit photosynthetic electron transport in spinach chloroplasts, suggesting potential applications in agriculture and biological studies. This highlights their potential role in antimicrobial and antifungal therapies as well as in the understanding of photosynthesis mechanisms (Imramovský et al., 2011).

NR2B Subunit-Selective Antagonist of NMDA Receptor

  • Borza et al. (2007) identified a derivative of this compound as a potent NR2B subunit-selective antagonist of the NMDA receptor. This suggests its potential application in the development of neuroprotective or neuromodulatory agents, particularly in the context of neurological disorders where NMDA receptor activity is implicated (Borza et al., 2007).

Potential for Binding Nucleotide Protein Targets

  • Saeed et al. (2015) reported the synthesis of benzamide derivatives, including this compound, highlighting their potential to bind nucleotide protein targets. This implies possible applications in drug development, particularly in the design of new therapeutic agents that target specific proteins (Saeed et al., 2015).

Inhibitor of Histone Deacetylase 6

  • Lee et al. (2013) discovered a compound structurally similar to this compound, which selectively inhibits histone deacetylase 6 (HDAC6) in vivo and in vitro. This suggests its potential use in epigenetic studies and in the treatment of cancers where HDAC6 is implicated (Lee et al., 2013).

Antimicrobial Agents

  • Bikobo et al. (2017) synthesized derivatives including this compound and tested them for antimicrobial activity. Some of these molecules were found to be more potent than reference drugs against pathogenic strains, indicating their potential in antimicrobial therapy (Bikobo et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide are currently under investigation. Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can have downstream effects on various biochemical pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 23429 g/mol , which could influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. As a piperidine derivative, it’s likely to have significant pharmacological activity .

Properties

IUPAC Name

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-18-10-12-22(13-11-18)19(24)14-15-6-8-17(9-7-15)21-20(25)16-4-2-1-3-5-16/h1-9,18,23H,10-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTZDQSRXGIBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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